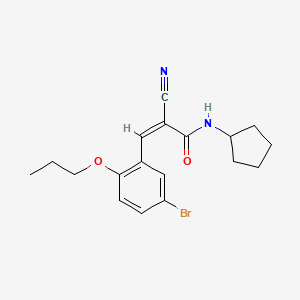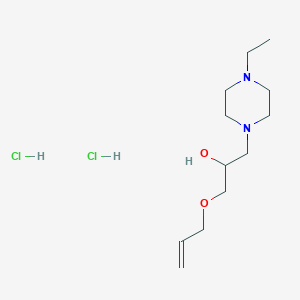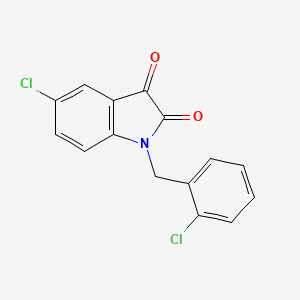
3-(5-bromo-2-propoxyphenyl)-2-cyano-N-cyclopentylacrylamide
Vue d'ensemble
Description
3-(5-bromo-2-propoxyphenyl)-2-cyano-N-cyclopentylacrylamide, commonly known as BPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPCA is a synthetic compound that belongs to the family of acrylamides.
Applications De Recherche Scientifique
BPCA has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, BPCA has been found to exhibit potent anti-inflammatory and analgesic properties. It has also been shown to possess antitumor activity against various cancer cell lines. In the field of materials science, BPCA has been used as a building block for the synthesis of functionalized polymers. BPCA has also been used as a ligand for the synthesis of metal complexes with potential applications in catalysis.
Mécanisme D'action
The mechanism of action of BPCA is not fully understood. However, studies have shown that BPCA exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. BPCA has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which play a key role in the inflammatory response.
Biochemical and Physiological Effects:
BPCA has been shown to exhibit low toxicity in vitro and in vivo. Studies have also shown that BPCA does not cause any significant changes in body weight, hematological parameters, or organ weight in animal models. BPCA has been shown to cross the blood-brain barrier and accumulate in the brain, suggesting its potential use in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
BPCA has several advantages as a research tool. It is readily available and can be synthesized in large quantities. BPCA is stable under a wide range of conditions and can be stored for long periods without degradation. However, BPCA has some limitations as a research tool. Its mechanism of action is not fully understood, which limits its potential applications. BPCA is also relatively expensive compared to other research tools.
Orientations Futures
BPCA has several potential applications in various fields, and future research should focus on exploring its full potential. Some possible future directions include:
1. Investigating the potential of BPCA as a therapeutic agent for the treatment of neurological disorders.
2. Developing BPCA-based materials for applications in drug delivery, catalysis, and sensors.
3. Exploring the potential of BPCA as a scaffold for the synthesis of novel compounds with improved pharmacological properties.
4. Studying the mechanism of action of BPCA in more detail to identify new targets for drug development.
Conclusion:
In conclusion, BPCA is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPCA has been shown to exhibit potent anti-inflammatory and analgesic properties and has potential applications in the treatment of neurological disorders. BPCA also has applications in materials science and catalysis. Future research should focus on exploring the full potential of BPCA and identifying new targets for drug development.
Propriétés
IUPAC Name |
(Z)-3-(5-bromo-2-propoxyphenyl)-2-cyano-N-cyclopentylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O2/c1-2-9-23-17-8-7-15(19)11-13(17)10-14(12-20)18(22)21-16-5-3-4-6-16/h7-8,10-11,16H,2-6,9H2,1H3,(H,21,22)/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIVIOPOGFMFFO-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Br)C=C(C#N)C(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)Br)/C=C(/C#N)\C(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-phenyl-N-(4-phenyl-2-{4-[(phenylacetyl)amino]phenyl}-6-quinazolinyl)acetamide](/img/structure/B4696656.png)
![N-[3,5-dimethyl-1-(3-phenoxybenzyl)-1H-pyrazol-4-yl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4696659.png)
![4-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B4696664.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-isobutyl-N~2~-phenylglycinamide](/img/structure/B4696667.png)
![4-methoxy-N-[3-(4-methoxyphenyl)propyl]benzamide](/img/structure/B4696674.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4696682.png)
![2-{[5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B4696695.png)
![2-hydroxy-6-methoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4696701.png)
![1-chloro-4-{[4-(4-methoxyphenoxy)-2-butyn-1-yl]oxy}benzene](/img/structure/B4696704.png)

![N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B4696716.png)
![2-{4-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B4696726.png)

